

Spectroscopic Profile of (5E)-5-Undecenal: A Technical Guide

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Compound of Interest

Compound Name: 5-Undecenal, (5E)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the unsaturated aldehyde, (5E)-5-Undecenal. Due to the limited availability of experimentally verified public data for this specific compound, this guide presents a predictive analysis based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous chemical structures. The information herein is intended to serve as a valuable reference for the identification and characterization of (5E)-5-Undecenal in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: (5E)-5-Undecenal
- Molecular Formula: $C_{11}H_{20}O$
- Molecular Weight: 168.28 g/mol
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (5E)-5-Undecenal. These predictions are derived from the analysis of similar long-chain unsaturated aldehydes and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for (5E)-5-Undecenal (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.76	t	1H	H-1 (Aldehyde)
~5.40	m	2H	H-5, H-6 (Olefinic)
~2.42	dt	2H	H-2
~2.05	m	2H	H-4
~1.98	m	2H	H-7
~1.63	p	2H	H-3
~1.2-1.4	m	6H	H-8, H-9, H-10
~0.88	t	3H	H-11

Table 2: Predicted ^{13}C NMR Data for (5E)-5-Undecenal (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~202.5	C-1 (Aldehyde Carbonyl)
~131.5	C-6 (Olefinic)
~129.0	C-5 (Olefinic)
~43.9	C-2
~32.5	C-7
~31.5	C-9
~29.1	C-8
~28.8	C-4
~22.6	C-10
~22.1	C-3
~14.1	C-11

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (5E)-5-Undecenal

Wavenumber (cm^{-1})	Intensity	Assignment
~2925, ~2855	Strong	C-H Stretch (Alkyl)
~2720	Medium	C-H Stretch (Aldehyde)
~1725	Strong	C=O Stretch (Aldehyde)
~1655	Medium to Weak	C=C Stretch (trans-alkene)
~965	Medium	C-H Bend (trans-alkene out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of (5E)-5-Undecenal

m/z Ratio	Predicted Identity of Fragment
168	$[M]^+$ (Molecular Ion)
150	$[M - H_2O]^+$
139	$[M - C_2H_5]^+$
125	$[M - C_3H_7]^+$
111	$[M - C_4H_9]^+$
97	$[C_7H_{13}]^+$ (Allylic cleavage)
83	$[C_6H_{11}]^+$ (Allylic cleavage)
69	$[C_5H_9]^+$
55	$[C_4H_7]^+$
44	$[CH_2=CHOH]^+$ (McLafferty rearrangement)
41	$[C_3H_5]^+$

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data for a medium-chain unsaturated aldehyde like (5E)-5-Undecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve approximately 5-10 mg of the purified (5E)-5-Undecenal in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz ^1H system. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. For ^1H NMR, integrate the signals to determine the relative number of protons. For both ^1H and ^{13}C NMR, reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As (5E)-5-Undecenal is expected to be a liquid at room temperature, the spectrum can be obtained using a neat sample. Apply a thin film of the purified compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- **Data Acquisition:** Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} . An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

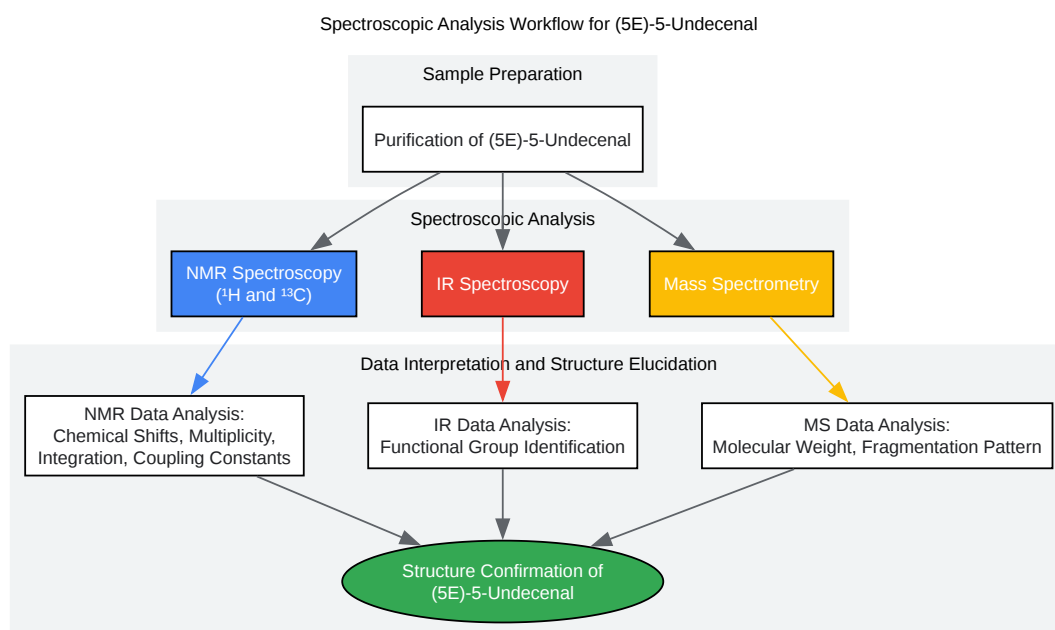
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the purified (5E)-5-Undecenal into the mass spectrometer. For a volatile compound like this, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is suitable.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV. This will cause fragmentation of the molecule, providing a characteristic fragmentation pattern.
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.

- **Data Analysis:** Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule by interpreting the fragmentation pathways (e.g., alpha-cleavage, McLafferty rearrangement).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like (5E)-5-Undecenal.



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Caption: Workflow for the spectroscopic characterization of (5E)-5-Undecenal.

- To cite this document: BenchChem. [Spectroscopic Profile of (5E)-5-Undecenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15178642#spectroscopic-data-for-5e-5-undecenal-nmr-ir-ms]

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